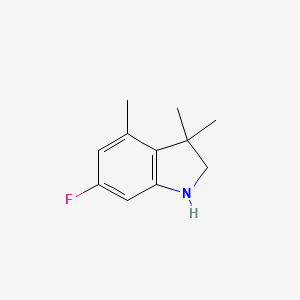![molecular formula C17H24N2O3 B13084575 tert-Butyl 2',4'-dihydro-1'H-spiro[morpholine-2,3'-quinoline]-4-carboxylate](/img/structure/B13084575.png)
tert-Butyl 2',4'-dihydro-1'H-spiro[morpholine-2,3'-quinoline]-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 2’,4’-dihydro-1’H-spiro[morpholine-2,3’-quinoline]-4-carboxylate is a complex organic compound characterized by its unique spiro structure, which involves a morpholine ring fused to a quinoline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2’,4’-dihydro-1’H-spiro[morpholine-2,3’-quinoline]-4-carboxylate typically involves a multi-step processThe final step involves the esterification of the carboxylate group with tert-butyl alcohol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization or chromatography to obtain the desired purity .
化学反应分析
Types of Reactions
tert-Butyl 2’,4’-dihydro-1’H-spiro[morpholine-2,3’-quinoline]-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide to introduce oxygen functionalities.
Reduction: Common reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield various reduced forms of the quinoline ring .
科学研究应用
Chemistry
In chemistry, tert-Butyl 2’,4’-dihydro-1’H-spiro[morpholine-2,3’-quinoline]-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies .
Biology
In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its spiro structure is of particular interest for the development of enzyme inhibitors and receptor modulators .
Medicine
In medicine, tert-Butyl 2’,4’-dihydro-1’H-spiro[morpholine-2,3’-quinoline]-4-carboxylate is studied for its potential therapeutic applications. It has shown promise in preliminary studies as an anti-cancer agent and as a treatment for neurodegenerative diseases .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring high thermal stability and resistance to chemical degradation .
作用机制
The mechanism of action of tert-Butyl 2’,4’-dihydro-1’H-spiro[morpholine-2,3’-quinoline]-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. The spiro structure allows for a unique mode of binding, which can enhance the compound’s efficacy and selectivity .
相似化合物的比较
Similar Compounds
- tert-Butyl 2’-oxo-2’,4’-dihydro-1’H-spiro[pyrrolidine-3,3’-quinoline]-1-carboxylate
- tert-Butyl 7’-fluoro-2’,4’-dihydro-1’H-spiro[piperidine-4,3’-quinoline]-1-carboxylate
Uniqueness
tert-Butyl 2’,4’-dihydro-1’H-spiro[morpholine-2,3’-quinoline]-4-carboxylate is unique due to its morpholine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability and a broader range of reactivity, making it a versatile compound for various applications .
属性
分子式 |
C17H24N2O3 |
|---|---|
分子量 |
304.4 g/mol |
IUPAC 名称 |
tert-butyl spiro[2,4-dihydro-1H-quinoline-3,2'-morpholine]-4'-carboxylate |
InChI |
InChI=1S/C17H24N2O3/c1-16(2,3)22-15(20)19-8-9-21-17(12-19)10-13-6-4-5-7-14(13)18-11-17/h4-7,18H,8-12H2,1-3H3 |
InChI 键 |
VMSFECQMBFDIEN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCOC2(C1)CC3=CC=CC=C3NC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


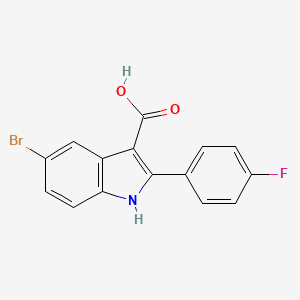
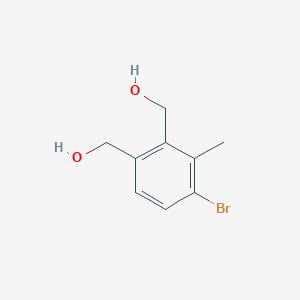
![4-(Butan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13084524.png)
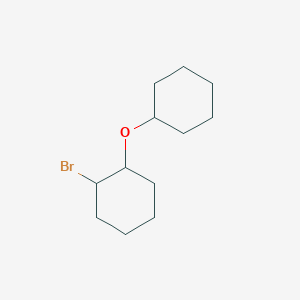
![3-Amino-2-[(propan-2-yl)amino]benzoic acid](/img/structure/B13084536.png)
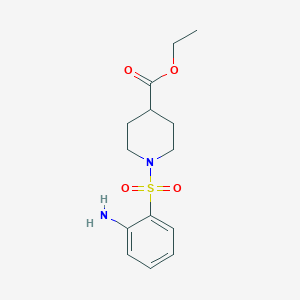
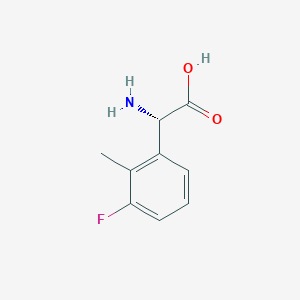
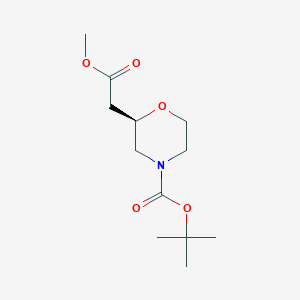
![5-[(But-3-yn-2-yl)amino]furan-2-carboxylic acid](/img/structure/B13084545.png)


![6-(4-Fluorophenyl)-3-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B13084564.png)

